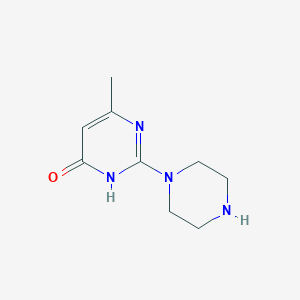
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both a pyrimidine ring and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves a nucleophilic substitution reaction. One common method starts with 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which undergoes nucleophilic substitution with various sulfonyl chlorides . The reaction conditions often involve the use of solvents such as chloroform and bases like potassium carbonate at room temperature .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine or piperazine rings.
Cyclization: This reaction can form additional rings, potentially leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfonyl Chlorides: For nucleophilic substitution.
Thionyl Chloride: For oxidation reactions.
Cyclopentylamine: For nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sulfonyl chlorides can yield various sulfonamide derivatives .
科学研究应用
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Cancer Research: It has shown antiproliferative activity against various human cancer cell lines.
Antimicrobial Research: It is evaluated for its antimicrobial activity against different pathogens.
作用机制
The mechanism of action of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one involves several molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: It reduces the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Inflammatory Pathway: It inhibits the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells.
相似化合物的比较
Similar Compounds
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound is similar in structure and has shown antiproliferative activity against cancer cell lines.
6-(Methoxymethyl)-2-(1-piperazinyl)-4(1H)-pyrimidinone: Another similar compound with potential pharmacological properties.
Uniqueness
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of a pyrimidine ring and a piperazine ring, which contributes to its diverse pharmacological activities. Its ability to inhibit multiple pathways, such as ER stress and NF-kB inflammatory pathways, makes it a promising candidate for further research in neuroprotection and anti-inflammatory applications .
属性
IUPAC Name |
4-methyl-2-piperazin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7-6-8(14)12-9(11-7)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVWOFXKXDEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2748505.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2748507.png)
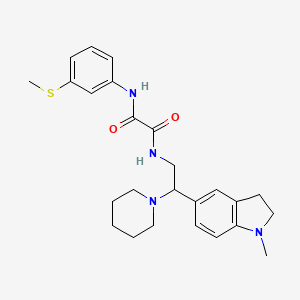
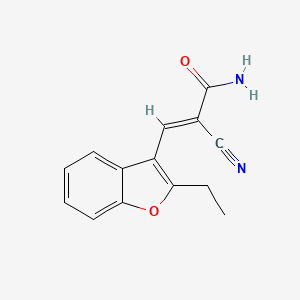
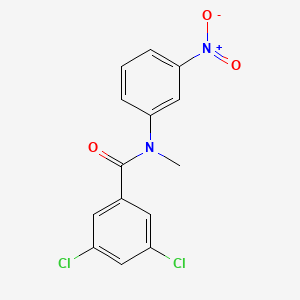
![1-Oxaspiro[4.5]decan-4-amine](/img/structure/B2748512.png)
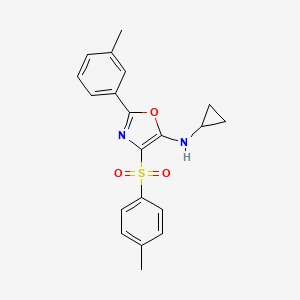
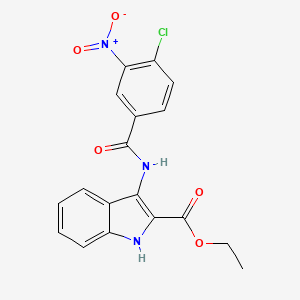
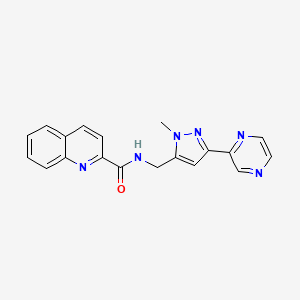

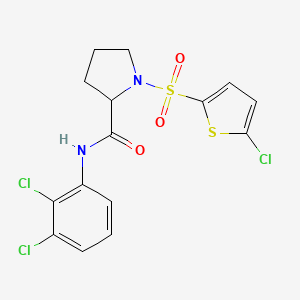
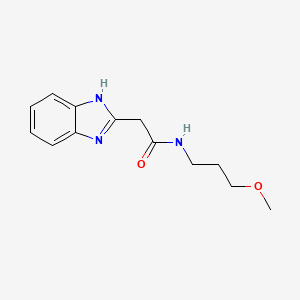
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2748526.png)
![N-(2-cyanophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2748527.png)
